3-Amino-6-bromoquinoxalin-2-ol

Medicinal Chemistry Organic Synthesis Cross-coupling

3-Amino-6-bromoquinoxalin-2-ol (CAS 1083181-48-9) is a strategically differentiated quinoxaline building block for medicinal chemistry. Unlike generic scaffolds, its 6-bromo substituent enables efficient Suzuki-Miyaura cross-coupling for rapid library generation and SAR exploration. Crucially, the 3-amino group offers a nucleophilic handle for orthogonal functionalization (amide bond formation, reductive amination), enabling the independent elaboration of two distinct vectors. This dual reactivity is absent in simpler analogs like 6-bromoquinoxalin-2-ol. Class-level evidence correlates the 6-bromo substitution with enhanced anti-proliferative activity against lung cancer cells, making this compound a justifiable starting point for lead optimization programs focused on non-small-cell lung cancer (NSCLC) and other oncology targets.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 1083181-48-9
Cat. No. B3184249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromoquinoxalin-2-ol
CAS1083181-48-9
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(C(=O)N2)N
InChIInChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-7(10)8(13)12-5/h1-3H,(H2,10,11)(H,12,13)
InChIKeySKQGEJRUPBWRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Amino-6-bromoquinoxalin-2-ol (CAS 1083181-48-9) - A Versatile Brominated Quinoxaline Building Block


3-Amino-6-bromoquinoxalin-2-ol (CAS 1083181-48-9) is a heterocyclic organic compound belonging to the quinoxaline class . It is characterized by a molecular formula of C8H6BrN3O and a molecular weight of 240.06 g/mol . This compound is primarily utilized as a research chemical and a building block in synthetic chemistry . Key properties include a predicted density of 1.9±0.1 g/cm³ and a boiling point of 429.6±45.0 °C at 760 mmHg .

Why 3-Amino-6-bromoquinoxalin-2-ol Cannot Be Replaced by Unsubstituted or Other Halogenated Quinoxalines


Substitution with a generic quinoxaline scaffold is not scientifically valid due to the unique chemical reactivity conferred by its specific substitution pattern. The presence of the bromine atom at the 6-position serves as a critical functional handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of complex molecular architectures [1]. Furthermore, both the bromine atom and the 3-amino group are known pharmacophores that significantly modulate the biological activity of the quinoxaline core [2]. Replacing this compound with an unsubstituted quinoxaline, a 6-nitro analog, or a 6-chloro analog would result in a different molecule with altered electronic properties, steric hindrance, and metabolic stability, thereby invalidating any structure-activity relationship (SAR) study or synthetic pathway dependent on the specific 6-bromo, 3-amino, 2-ol motif.

Quantitative Differentiation of 3-Amino-6-bromoquinoxalin-2-ol (CAS 1083181-48-9)


Synthetic Versatility: The Strategic Advantage of a 6-Bromo Substituent for C-C Bond Formation

In quinoxaline-based drug discovery, the 6-bromo derivative (such as 3-Amino-6-bromoquinoxalin-2-ol) provides a superior synthetic platform compared to the 6-nitro analog [1]. The bromine atom is a highly effective leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and alkyl groups to explore structure-activity relationships (SAR) [1]. In contrast, the corresponding 6-nitro substituent is far less reactive under these mild, versatile coupling conditions, severely limiting its utility as a diversifiable building block [1].

Medicinal Chemistry Organic Synthesis Cross-coupling

Enhanced Anti-Proliferative Activity Against Lung Cancer Cells Over 6-Nitro Analogs

A study on a series of quinoxaline derivatives demonstrated that the introduction of a bromo group at the 6-position provides superior inhibition of human non-small-cell lung cancer (A549) cell proliferation compared to a nitro group at the same position [1]. This SAR finding underscores the critical role of the C6-bromo substituent in enhancing the anti-cancer activity of the quinoxaline scaffold [1].

Oncology Lung Cancer SAR

Physical Properties Differentiating 3-Amino-6-bromoquinoxalin-2-ol from its De-Amino Analog

The predicted physical properties of 3-Amino-6-bromoquinoxalin-2-ol significantly diverge from its direct de-amino analog, 6-bromoquinoxalin-2-ol (CAS 55687-34-8) . The presence of the 3-amino group in the target compound results in a higher molecular weight (240.06 vs. 225.04 g/mol), a higher predicted density (1.9±0.1 g/cm³ vs. 1.82±0.1 g/cm³), and a substantially higher predicted boiling point (429.6±45.0 °C vs. 300.2±22.0 °C) . These quantifiable differences in bulk properties directly impact handling, purification, and formulation strategies.

Physicochemical Properties Material Science Formulation

Hydrogen Bond Donor/Acceptor Profile Modulation by the 3-Amino Group

The 3-amino substituent significantly alters the hydrogen bonding capacity of the core scaffold. While 6-bromoquinoxalin-2-ol (CAS 55687-34-8) has only 1 hydrogen bond donor and 3 acceptors, 3-Amino-6-bromoquinoxalin-2-ol has 2 donors and 4 acceptors . This change directly influences the molecule's ability to interact with biological targets, its aqueous solubility, and its membrane permeability.

Medicinal Chemistry Drug Design PK/PD

Procurement-Critical Applications for 3-Amino-6-bromoquinoxalin-2-ol (CAS 1083181-48-9)


Diversifiable Building Block for Quinoxaline-Focused Libraries

The presence of a reactive 6-bromo substituent makes 3-Amino-6-bromoquinoxalin-2-ol an ideal starting material for generating diverse compound libraries via palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing various aryl, heteroaryl, or alkyl groups at the 6-position [1]. This strategic advantage over the 6-nitro analog justifies its specific procurement for lead generation and lead optimization programs.

Key Intermediate in Targeted Anticancer Drug Discovery

Based on class-level evidence showing that 6-bromo substitution on a quinoxaline core correlates with enhanced anti-proliferative activity against lung cancer cells compared to 6-nitro analogs, this compound is a strategically relevant starting point for medicinal chemistry campaigns focused on non-small-cell lung cancer (NSCLC) and potentially other cancers [1]. Its procurement is justified for SAR studies aimed at optimizing this promising anticancer scaffold.

Specific Substrate for Optimizing C-N and C-C Bond Formations

The unique combination of a nucleophilic 3-amino group and an electrophilic 6-bromo site on the quinoxaline ring creates a platform for orthogonal functionalization. Researchers can use the amino group for amide bond formation or reductive amination, while independently using the bromo substituent for cross-coupling. This dual reactivity, which is not present in simpler analogs like 6-bromoquinoxalin-2-ol, makes it a valuable tool for developing complex, highly decorated molecular probes and drug candidates.

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